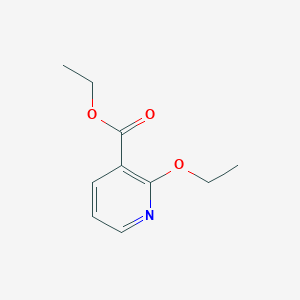
2-乙氧基烟酸乙酯
描述
Molecular Structure Analysis
The molecular weight of Ethyl 2-ethoxynicotinate is 195.22 . The IUPAC name is ethyl 2-ethoxynicotinate and the InChI key is WJIBAKMAWMCQDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-ethoxynicotinate has a molecular weight of 195.22 . It is stored at a temperature of 2-8°C .科学研究应用
工业环境中的血液学效应
2-乙氧基烟酸乙酯是一种在各种工业应用中使用的化合物,其潜在的血液学效应一直受到研究。在一项调查 2-乙氧基乙酸乙酯(一种相关化合物)对丝网印刷工人的影响的研究中,发现它会导致血液学毒性,尤其是在接触量大的女性工人中,导致贫血状况 (Loh et al., 2003)。
合成和化学转化
该化合物已用于各种化学合成工艺中。例如,2-氨基氧甲基-6-苯基烟酸乙酯盐酸盐(2-乙氧基烟酸乙酯的衍生物)被合成用于开发新的杂环化合物 (Markova et al., 1970)。此外,它在寡核苷酸和其他复杂有机分子合成中的作用也得到了探索,证明了其在有机化学中的多功能性 (Takaku et al., 1987)。
在建筑材料中的工业应用
2-乙氧基烟酸乙酯衍生物已用于建筑材料的合成中。开发了一种使用 2-丁氧基乙醇和环氧乙烷的化学过程(称为乙氧基化)来为胶结材料制造减缩剂 (SRA),突出了其在改善建筑材料性能方面的潜力 (Rong-bing & Jian, 2005)。
在电子和聚合物科学中的应用
在电子领域,已经合成了源自 2-乙氧基烟酸乙酯的醇溶性中性共轭聚合物,用于聚合物发光二极管 (PLED)。这些研究表明其作为高效电子注入和传输材料的潜力,这对于先进电子设备的开发至关重要 (Huang et al., 2009)。
医药和生物技术研究
2-乙氧基烟酸乙酯在药物研究中也找到了应用。例如,该化合物的衍生物已被研究其作为抗幼年激素剂的潜力,证明了其在发育生物学和潜在药物应用中的相关性 (Ishiguro et al., 2003)。
安全和危害
作用机制
Ethyl 2-ethoxynicotinate is a chemical compound with the molecular formula C10H13NO3
Target of Action
The specific targets of Ethyl 2-ethoxynicotinate are currently unknown. For example, nicotine, a well-known nicotinate derivative, primarily targets nicotinic acetylcholine receptors .
Biochemical Pathways
For instance, nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as nicotine, have been extensively studied .
Action Environment
The action, efficacy, and stability of Ethyl 2-ethoxynicotinate may be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .
生化分析
Biochemical Properties
Ethyl 2-ethoxynicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), where Ethyl 2-ethoxynicotinate acts as a precursor in the biosynthesis of NAD+. This interaction is crucial for various metabolic processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, Ethyl 2-ethoxynicotinate can interact with enzymes such as nicotinate phosphoribosyltransferase, which catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide, a key step in NAD+ biosynthesis .
Cellular Effects
Ethyl 2-ethoxynicotinate has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ethyl 2-ethoxynicotinate can enhance the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating cellular stress responses, aging, and metabolism. Furthermore, Ethyl 2-ethoxynicotinate has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 2-ethoxynicotinate involves its interaction with various biomolecules. At the molecular level, Ethyl 2-ethoxynicotinate binds to nicotinate phosphoribosyltransferase, facilitating the conversion of nicotinic acid to nicotinic acid mononucleotide. This binding interaction is essential for the biosynthesis of NAD+, which is a critical cofactor in numerous enzymatic reactions. Additionally, Ethyl 2-ethoxynicotinate can modulate the activity of sirtuins by increasing the availability of NAD+, thereby influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-ethoxynicotinate can change over time. The stability and degradation of Ethyl 2-ethoxynicotinate are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-ethoxynicotinate is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have also indicated that Ethyl 2-ethoxynicotinate can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 2-ethoxynicotinate vary with different dosages in animal models. At low doses, Ethyl 2-ethoxynicotinate has been shown to enhance metabolic processes and improve cellular function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of Ethyl 2-ethoxynicotinate are maximized at moderate doses, while higher doses result in adverse effects. These findings highlight the importance of optimizing the dosage of Ethyl 2-ethoxynicotinate for therapeutic applications .
Metabolic Pathways
Ethyl 2-ethoxynicotinate is involved in several metabolic pathways, primarily related to NAD+ biosynthesis. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are essential for the conversion of nicotinic acid to NAD+. These interactions influence metabolic flux and the levels of metabolites involved in energy production and cellular respiration. Additionally, Ethyl 2-ethoxynicotinate can affect the metabolism of other biomolecules, including amino acids and lipids .
Transport and Distribution
The transport and distribution of Ethyl 2-ethoxynicotinate within cells and tissues are mediated by specific transporters and binding proteins. Ethyl 2-ethoxynicotinate can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of Ethyl 2-ethoxynicotinate within cells can influence its activity and function .
Subcellular Localization
Ethyl 2-ethoxynicotinate exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it plays a role in regulating energy metabolism and gene expression. The subcellular localization of Ethyl 2-ethoxynicotinate is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns are crucial for its role in cellular processes and biochemical reactions .
属性
IUPAC Name |
ethyl 2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBAKMAWMCQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489724 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15441-51-7 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




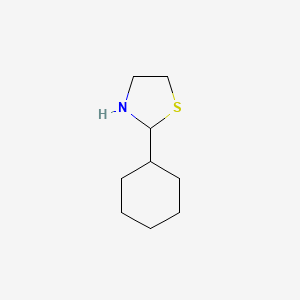

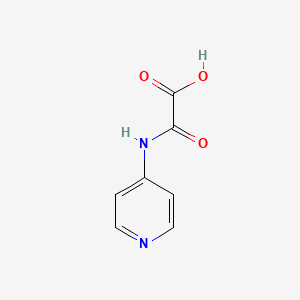


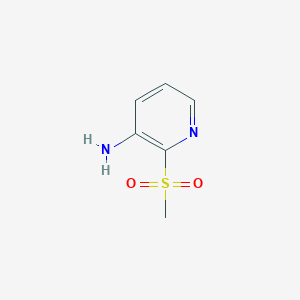

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)

![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
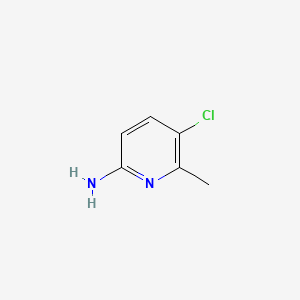
![({(Dimethylamino)[(Z)hydrazono]methyl}amino)methane hydriodide](/img/structure/B1366898.png)